molecular formula C13H15N3O2 B1596708 Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]- CAS No. 824431-10-9

Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-

Cat. No.: B1596708
CAS No.: 824431-10-9
M. Wt: 245.28 g/mol
InChI Key: CNKABRURYDJZAR-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic name for this compound reflects its complex multi-ring structure with specific substitution patterns. The compound features a benzoic acid core with a 4-positioned substituent consisting of an amino group connected to a methyl bridge, which in turn links to the 1-position of a 3,5-dimethyl-substituted pyrazole ring. The nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrazole ring numbering begins with the nitrogen atom at position 1.

Analysis of closely related structural analogs reveals important isomeric relationships within this chemical family. The compound 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid represents a constitutional isomer where the amino group is positioned on the pyrazole ring rather than serving as a linker. This structural variant has molecular formula C₁₃H₁₅N₃O₂ and molecular weight 245 daltons, demonstrating how subtle positional changes affect molecular composition. Another related isomer, 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid, features the methyl substituents at different positions on the pyrazole ring, specifically at positions 1 and 5 rather than 3 and 5.

The stereochemical considerations for this compound are relatively straightforward due to the absence of defined chiral centers in the molecular structure. However, conformational isomerism plays a significant role in determining the three-dimensional arrangement of the molecule. The amino-methyl linker provides rotational freedom around multiple bonds, allowing for various conformational states that may influence the compound's physical and chemical properties. The pyrazole ring itself exists in a planar configuration, with the methyl substituents at positions 3 and 5 providing steric influences that affect overall molecular geometry.

Compound Name Molecular Formula Molecular Weight Substitution Pattern
Target Compound C₁₄H₁₇N₃O₂ 259.30 g/mol 4-amino linker, 3,5-dimethyl pyrazole
Isomer A C₁₃H₁₅N₃O₂ 245.27 g/mol Amino on pyrazole, 3,5-dimethyl
Isomer B C₁₃H₁₅N₃O₂ 245.27 g/mol Amino linker, 1,5-dimethyl pyrazole

Molecular Topology and Conformational Analysis

The molecular topology of benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]- exhibits a characteristic three-component architecture consisting of the benzoic acid aromatic system, the pyrazole heterocycle, and the amino-methyl connecting bridge. Computational analysis of related pyrazole-containing compounds suggests that the overall molecular geometry adopts an extended conformation to minimize steric interactions between the aromatic systems. The carboxylic acid functional group on the benzoic acid moiety introduces hydrogen bonding capabilities that significantly influence intermolecular interactions and crystal packing arrangements.

The pyrazole ring system contributes distinct electronic properties to the overall molecular structure through its nitrogen-containing five-membered heterocycle. The 3,5-dimethyl substitution pattern creates a symmetrical electronic environment around the pyrazole core, with the methyl groups providing both steric bulk and electron-donating effects. This substitution pattern differs significantly from other pyrazole derivatives, such as 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, where the pyrazole ring is directly attached to the benzene ring at the ortho position relative to the carboxylic acid group.

Conformational flexibility analysis reveals that the amino-methyl linker region represents the most conformationally mobile portion of the molecule. Rotation around the carbon-nitrogen bonds allows for multiple energetically accessible conformations, potentially influencing the compound's ability to interact with biological targets or participate in crystal lattice formation. The preferred conformations likely involve arrangements that minimize steric clashes between the pyrazole methyl groups and the benzene ring system while maintaining favorable electrostatic interactions.

The molecular topology comparison with the structurally related compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid reveals the critical importance of the amino linker group. This direct comparison highlights how the insertion of the amino functionality affects the overall molecular flexibility, hydrogen bonding capacity, and three-dimensional structure. The amino group introduces an additional hydrogen bond donor site and creates a longer, more flexible bridge between the two aromatic systems.

Comparative Structural Analysis with Related Pyrazole-Benzoic Acid Hybrids

Comprehensive structural comparison with related pyrazole-benzoic acid hybrid compounds reveals distinct patterns in molecular architecture and substitution effects. The family of compounds including 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid and 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid demonstrates how positional isomerism affects both the electronic distribution and spatial arrangement of functional groups. These compounds share the common structural motif of pyrazole rings connected to benzoic acid systems but differ in their specific substitution patterns and linking arrangements.

The compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid represents a particularly interesting structural analog where the pyrazole ring is directly attached to the benzene ring without an intervening methyl or amino-methyl bridge. This direct connection significantly restricts conformational flexibility compared to the target compound, potentially leading to different physical properties and biological activities. The molecular weight of this compound is 216.24 grams per mole, reflecting the absence of the bridging methyl and amino groups present in the target structure.

Analysis of substitution pattern effects reveals that methyl group positioning on the pyrazole ring significantly influences overall molecular properties. The 3,5-dimethyl substitution pattern in the target compound creates a different electronic environment compared to compounds with 1,5-dimethyl substitution, such as those found in certain pharmaceutical intermediates. The 3,5-positioning places the methyl groups adjacent to each other on the pyrazole ring, creating local steric interactions that may influence the preferred conformations of the molecule.

The structural diversity within this compound family extends to various linker chemistries connecting the pyrazole and benzoic acid moieties. Compounds such as methyl 2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylcarbamoylamino]benzoate demonstrate how extended linker groups and ester functionalities modify the overall molecular architecture. These variations in linking chemistry provide insights into structure-activity relationships and guide the design of new compounds with specific desired properties.

Structural Feature Target Compound Direct Pyrazole Analog Extended Linker Analog
Linker Type Amino-methyl Direct attachment Carbamoyl-methyl
Molecular Weight 259.30 g/mol 216.24 g/mol 330.4 g/mol
Conformational Flexibility High Low Very High
Hydrogen Bond Donors 2 1 3
Ring System Count 2 2 2

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-7-10(2)16(15-9)8-14-12-5-3-11(4-6-12)13(17)18/h3-7,14H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKABRURYDJZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CNC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373108
Record name Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824431-10-9
Record name Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazole Moiety

  • The pyrazole ring is synthesized by condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds.
  • For example, 3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under controlled conditions.
  • Amino substitution at the 4-position of the pyrazole ring is introduced via selective functionalization, often involving halogenation followed by amination or direct amination strategies.

Coupling with Benzoic Acid Derivatives

  • The key step involves linking the pyrazole moiety to the benzoic acid scaffold.
  • A common approach is the nucleophilic substitution of 4-aminobenzoic acid or its derivatives with a pyrazolylmethyl halide or alcohol.
  • For instance, stirring a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in a polar aprotic solvent such as acetonitrile under reflux conditions facilitates the formation of the methylamino linkage.
  • Acid catalysis (e.g., glacial acetic acid) may be employed to enhance the reaction rate and yield.
  • The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired compound as a free base or its hydrochloride salt.

Ultrasonic-Assisted Synthesis

  • Ultrasonication has been demonstrated as an effective alternative to conventional heating in related pyrazole-benzoic acid derivatives synthesis.
  • This method reduces reaction times significantly and improves yields and purity.
  • Ultrasonic irradiation enhances mixing and energy transfer, facilitating cyanoacetylation and subsequent amide bond formation under milder conditions.

Detailed Preparation Protocol (Representative Example)

Step Reagents & Conditions Description Outcome / Notes
1 Hydrazine hydrate + ethyl acetoacetate Preparation of cyanoacetyl hydrazide intermediate White solid obtained in ~73% yield
2 Cyanoacetyl hydrazide + acetylacetone + catalytic HCl in water Condensation-cyclization to form N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile Key pyrazole intermediate synthesized
3 Pyrazole intermediate + 4-aminobenzoic acid or ester derivative + acetonitrile, reflux Nucleophilic substitution or condensation to form methylamino linkage Product formation facilitated by acid catalysis; reaction time 4–6 hours
4 Purification by recrystallization or chromatography Isolation of pure compound Hydrochloride salt formation by treatment with HCl gas or aqueous HCl if needed
5 Optional ultrasonication step Enhanced reaction rate and yield Ultrasonic method reduces reaction time and increases purity compared to conventional heating

Chemical Reaction Types and Optimization

Reaction Type Reagents Typical Conditions Notes
Nucleophilic substitution 4-Aminobenzoic acid + pyrazolylmethyl halide/alcohol Reflux in acetonitrile or ethanol, acid catalysis Key step for linking pyrazole to benzoic acid
Condensation Pyrazole derivatives + benzaldehyde derivatives Acid catalysis, reflux 4–6 h Alternative approach to form Schiff base intermediates
Ultrasonic-assisted cyanoacetylation N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile + amino benzoic acid esters Ultrasonication, mild temperature Eco-friendly, faster, higher yields and purity

Research Findings and Analytical Validation

  • Yield and Purity: Ultrasonic-assisted methods have shown yields exceeding 85–90% with high purity, outperforming conventional heating methods.
  • Structural Confirmation: Characterization is typically performed by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy: $$^{1}H$$ NMR signals for pyrazole methyl groups at δ ~2.1–2.3 ppm and aromatic protons at δ ~7.5–8.0 ppm confirm substitution patterns.
    • Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with expected molecular weight (~280–300 Da for free base) validate molecular integrity.
    • High-Performance Liquid Chromatography (HPLC): Used to assess purity, commonly employing C18 columns with gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid).
  • Safety: Handling requires precautions due to potential irritation hazards; use of nitrile gloves, goggles, and fume hood is recommended.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations
Conventional Heating Reflux of pyrazole derivative with 4-aminobenzoic acid in ethanol/acetonitrile with acid catalysis Well-established, straightforward Longer reaction times (4–6 h), moderate yields
Ultrasonic-Assisted Synthesis Use of ultrasonic irradiation to facilitate cyanoacetylation and coupling Faster reactions, higher yields, eco-friendly Requires ultrasonic equipment, optimization needed
Condensation with Benzaldehyde Formation of Schiff base intermediates followed by reduction Alternative route, can be selective Multi-step, may require additional purification

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Derivatives with different substituents on the benzene ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study highlighted the synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid and its evaluation against various bacterial strains. The compound showed promising antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects. The incorporation of this structure into benzoic acid enhances its potential as a therapeutic agent for inflammatory diseases. In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Agricultural Applications

Herbicide and Fungicide Development

The compound has been explored as a potential herbicide and fungicide due to its structural characteristics that allow interaction with biological targets in plants and fungi. Its efficacy was evaluated in field trials, showing significant weed suppression and fungal disease control compared to standard treatments .

Insecticidal Activity

The insecticidal properties of benzoic acid derivatives have also been investigated. Studies revealed that the compound exhibited toxicity against various insect pests, suggesting its utility in developing eco-friendly insecticides .

Materials Science

Polymer Additives

In materials science, benzoic acid derivatives are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of 4-[[3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]benzoic acid into polymer matrices has been shown to improve the performance characteristics of materials used in coatings and packaging .

Nanocomposite Development

Recent advancements have seen the use of this compound in the synthesis of nanocomposites. Its ability to act as a stabilizing agent during the synthesis of nanoparticles has led to improved dispersion and functionality of nanomaterials in various applications, including electronics and catalysis .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialEl Kodadi et al., 2004Demonstrated significant antibacterial activity against Gram-positive bacteria .
HerbicideMDPI Research, 2019Showed effective weed control in field trials .
InsecticideApollo Scientific Data SheetIndicated high toxicity levels against common pests .
Polymer AdditiveBiosynth ResearchImproved thermal stability in polymer formulations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. It may bind to enzymes, proteins, or other biomolecules, leading to changes in cellular processes, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzoic acid derivatives modified with pyrazole substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position/Functional Group Key Applications CAS Number
Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]- C₁₂H₁₂N₂O₂ Para-substituted benzoic acid with aminomethyl-pyrazole Corrosion inhibition (P2) 192637-18-6
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid C₁₂H₁₂N₂O₂ Para-substituted benzoic acid with direct pyrazole linkage Not specified (structural isomer) 192637-18-6
3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzoic acid C₁₂H₁₂N₂O₂ Ortho-substituted benzoic acid with pyrazole Not specified (structural isomer) 81282-82-8
Benzoic acid, 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-, methyl ester C₁₄H₁₅N₃O₄ Ortho-substituted benzoic acid ester with nitro-pyrazole Potential intermediate in synthesis 925634-49-7

Key Findings and Differences

Structural Isomerism: The target compound and its isomers (Table 1, entries 2–3) share identical molecular formulas but differ in substituent positions. The para-substituted aminomethyl-pyrazole in the target compound enhances its adsorption capacity on metal surfaces compared to the ortho-substituted isomer (CAS 81282-82-8), which may exhibit steric hindrance .

Functional Group Modifications :

  • The methyl ester derivative (CAS 925634-49-7) replaces the carboxylic acid with an ester group and introduces a nitro substituent on the pyrazole. This alters solubility (increased lipophilicity) and reactivity, making it more suited for organic synthesis rather than corrosion inhibition .

Performance in Corrosion Inhibition :

  • In comparative studies, P2 (target compound) outperformed P1 (pyridine-based analog) due to the synergistic effect of the carboxylic acid and pyrazole groups. Electrochemical data showed higher charge-transfer resistance (EIS) and lower corrosion current density (Tafel) for P2, indicating stronger surface passivation .

Table 2: Anticorrosion Performance in 1 M HCl

Compound Inhibition Efficiency (Qualitative) Key Mechanism
P2 (Target compound) Superior Adsorption via carboxylate and pyrazole, forming a protective layer
P1 (Pyridine analog) Moderate Weaker adsorption due to less polarizable pyridine ring
Ortho-substituted isomer (CAS 81282-82-8) Not tested (inferred lower) Potential steric hindrance from ortho substitution

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]- exhibits promising pharmacological properties. This article focuses on its biological activity, including anticancer effects, anti-cholinesterase activity, and other therapeutic potentials.

Chemical Structure

The compound is characterized by the following structural formula:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This structure includes a benzoic acid moiety linked to a 3,5-dimethyl-1H-pyrazole group via a methylamino connection.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. Specifically, derivatives of benzoic acid have shown significant inhibitory effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 3.0 µM to 10 µM , indicating potent antiproliferative activity against these cell lines .
Cell LineIC50 (µM)Reference
MCF-73.0
A5495.85
HepG27.49

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and the activation of caspases .

Anti-Cholinesterase Activity

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The benzoic acid derivative has been evaluated for its potential as an anti-cholinesterase agent.

Study Findings

  • Inhibition Potency : The compound demonstrated significant inhibition of acetylcholinesterase (AChE) with an IC50 value comparable to standard drugs like donepezil.
  • Mechanism : The inhibition is likely due to the interaction between the pyrazole moiety and the active site of AChE, preventing acetylcholine breakdown and enhancing cholinergic transmission .

Other Biological Activities

In addition to anticancer and anti-cholinesterase activities, Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]- has shown potential in other therapeutic areas:

  • Antimicrobial Activity : Exhibited effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also reduce inflammation markers in vitro.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Breast Cancer Treatment : A study involving MCF-7 cells treated with the compound showed a significant reduction in cell viability after 48 hours.
  • Neuroprotection : In models simulating Alzheimer's disease, the compound improved cognitive function metrics compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]benzoic acid, and how can purity be ensured?

  • Methodology : A one-step condensation reaction is commonly employed, where (3,5-dimethyl-1H-pyrazol-1-yl)methanol reacts with 4-aminobenzoic acid in a polar solvent like acetonitrile. Purity is ensured via recrystallization and analytical techniques such as HPLC or NMR spectroscopy. Impurities often arise from incomplete substitution or side reactions, necessitating rigorous column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and confirm substitution patterns (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.5–8.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation pathways.
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the pyrazole-benzoic acid linkage .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodology : Use nitrile gloves and safety goggles (EN 166/EU standards) to prevent skin/eye contact. Work under fume hoods to avoid inhalation. In case of exposure, wash thoroughly and consult medical personnel. No occupational exposure limits are reported, but standard lab hygiene practices apply .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry, and what metal ions show optimal binding?

  • Methodology : The pyrazole-methyl-amino group acts as a tridentate N,N,O-ligand. Co(II) and Cu(II) form stable complexes due to their preference for nitrogen-rich coordination environments. Spectroscopic characterization involves:

  • UV-Vis : Monitor d-d transitions (e.g., Co(II) complexes show bands at 450–600 nm).
  • EPR : Detect Cu(II) paramagnetism (g-values ~2.1).
  • Single-crystal XRD : Resolve coordination geometry using SHELX programs .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology : Time-dependent DFT (TD-DFT) models electronic transitions and frontier molecular orbitals. Solvent effects are incorporated via PCM. For metal complexes, ligand field theory (LFT) predicts splitting energies. Software packages like Gaussian or ORCA are recommended .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?

  • Methodology :

  • Data Cross-Validation : Compare NMR-derived torsion angles with XRD-refined values (e.g., SHELXL refines anisotropic displacement parameters to resolve bond-length discrepancies).
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that XRD may not capture.
  • Complementary Techniques : Pair XRD with IR spectroscopy to validate hydrogen bonding or protonation states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-
Reactant of Route 2
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Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-

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